molecular formula C26H24N8O3 B11112228 N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11112228
M. Wt: 496.5 g/mol
InChI Key: MHMTXUQMRRKENU-CMCJBJKRSA-N
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Description

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with a unique structure that combines an aldehyde, a hydrazone, and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process The initial step often includes the preparation of (E)-2-METHYL-3-PHENYL-2-PROPENAL through an aldol condensation reaction This is followed by the formation of the hydrazone derivative through the reaction with hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENOIC ACID.

    Reduction: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine moiety is known to interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
  • (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-METHYLTHIOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE

Uniqueness

The uniqueness of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C26H24N8O3

Molecular Weight

496.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H24N8O3/c1-18(16-19-6-4-3-5-7-19)17-27-33-26-31-24(28-20-8-12-22(13-9-20)34(35)36)30-25(32-26)29-21-10-14-23(37-2)15-11-21/h3-17H,1-2H3,(H3,28,29,30,31,32,33)/b18-16+,27-17-

InChI Key

MHMTXUQMRRKENU-CMCJBJKRSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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